molecular formula C8H10N2O2 B1337658 Ethyl 2-(pyrimidin-2-yl)acetate CAS No. 63155-11-3

Ethyl 2-(pyrimidin-2-yl)acetate

Cat. No.: B1337658
CAS No.: 63155-11-3
M. Wt: 166.18 g/mol
InChI Key: DZQZAEMLHNEMEN-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-2-yl)acetate is a heterocyclic compound that contains a pyrimidine ring attached to an ethyl acetate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

Ethyl 2-(pyrimidin-2-yl)acetate is a pyrimidine derivative. Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The compound interacts with its targets (the inflammatory mediators) and inhibits their expression and activities . This results in a decrease in inflammation, as these mediators are key players in the inflammatory response.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in inflammation. By inhibiting key inflammatory mediators, the compound disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Pharmacokinetics

The compound is expected to have good gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

The primary result of the action of this compound is a reduction in inflammation. This is achieved through the inhibition of key inflammatory mediators, disrupting the normal progression of inflammatory pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, factors such as pH and temperature can impact the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(pyrimidin-2-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound may interact with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammation and immune responses . It also impacts cell signaling pathways by inhibiting the activation of NF-κB, which plays a crucial role in regulating immune responses and inflammation . Furthermore, this compound can alter cellular metabolism by affecting the production of metabolic intermediates and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes like cyclooxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . This interaction prevents the transcription of pro-inflammatory genes, thereby reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, this compound may cause toxic effects, including liver and kidney damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. This distribution pattern can influence the compound’s localization and accumulation, affecting its overall activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with 2-aminopyrimidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-(pyrimidin-2-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(pyrimidin-2-yl)acetate is unique due to its specific combination of the pyrimidine ring and ethyl acetate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-9-4-3-5-10-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZAEMLHNEMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494582
Record name Ethyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63155-11-3
Record name Ethyl 2-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63155-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidineacetic acid ethyl ester
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Synthesis routes and methods I

Procedure details

A solution of diethyl 2-(pyrimidin-2-yl)malonate (1.0 g, 4.2 mmol) and sodium chloride (491 mg, 8.4 mmol) in DMSO (6 ml) and water (151 μl, 8.4 mmol) was heated at 180° C. for 20 min. The mixture was cooled to room temperature, water (12 ml) was added, and the solution extracted with EtOAc (2×20 ml). The combined organic layers were dried (MgSO4) and evaporated. The residue was chromatographed on silica, eluting with hexane:EtOAc (2:1), to afford the ester (434 mg, 62%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3) δ 1.27 (3H, t, J=7.1 Hz), 4.04 (2H, s), 4.23 (2H, q, J=7.1 Hz), 7.22 (1H, t, J=5.3 Hz), 8.72 (2H, d, J=5.3 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
491 mg
Type
reactant
Reaction Step One
Name
Quantity
151 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Yield
62%

Synthesis routes and methods II

Procedure details

4.76 g of diethyl (2-pyrimidinyl)malonate and 20 ml of dimethyl sulfoxide were mixed. To the mixture was added 1.40 g of sodium chloride and 0.72 g of water. The mixture was stirred for about 20 minutes at an inner temperature of 140 to 145° C., and for about 20 minutes at an inner temperature of 145 to 148° C. The mixture was allowed to cool to room temperature, then, to the reaction mixture was added water, and extracted with ethyl acetate. The organic layer was washed with saturated brine twice, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure to obtain 2.12 g of ethyl (2-pyrimidinyl)acetate.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0.72 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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